

Application Note: Mass Spectrometry Fragmentation Analysis of Codeine N-oxide

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Compound of Interest				
Compound Name:	Codeine N-oxide			
Cat. No.:	B1599254	Get Quote		

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Introduction

Codeine N-oxide is a metabolite of codeine, a widely used opioid analgesic. Understanding its fragmentation pattern in mass spectrometry is crucial for its accurate identification and quantification in various matrices, including biological samples. This application note provides a detailed overview of the expected mass spectrometry fragmentation pattern of **Codeine N-oxide**, along with a comprehensive experimental protocol for its analysis using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Predicted Fragmentation Pattern of Codeine N-oxide

The fragmentation of **Codeine N-oxide** in positive ion mode electrospray ionization (ESI) is expected to follow pathways influenced by the N-oxide functional group and the core morphinan structure. The protonated molecule, [M+H]⁺, has a nominal mass-to-charge ratio (m/z) of 316.

A primary and characteristic fragmentation pathway for N-oxides is the neutral loss of an oxygen atom (16 Da), which can be thermally induced in the ion source. Another significant fragmentation is the loss of a water molecule (18 Da). Further fragmentation of the codeine backbone can occur through cleavage of the piperidine ring and other characteristic losses.



Based on the analysis of structurally similar compounds like hydrocodone-N-oxide, the following fragmentation pathways are proposed.[1]

Quantitative Fragmentation Data

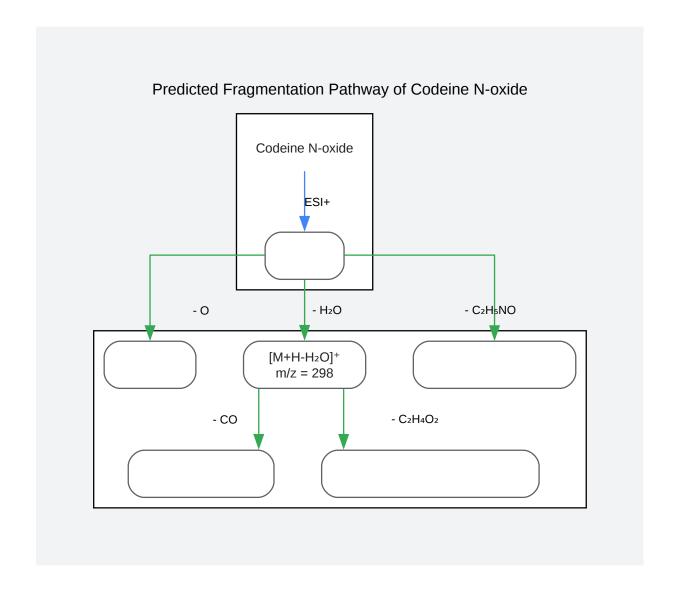
While experimentally determined relative abundances for **Codeine N-oxide** fragments are not readily available in the literature, the predicted major fragment ions are summarized in the table below. The relative intensities are estimations based on typical fragmentation patterns of similar compounds and should be confirmed experimentally.

Precursor Ion (m/z)	Fragment Ion (m/z)	Proposed Neutral Loss	Predicted Relative Abundance
316	300	0	Moderate
316	298	H₂O	High
316	271	C ₂ H ₅ NO	Low
298	270	СО	Moderate
298	242	C2H4O2	Low

Fragmentation Pathway Diagram

The following diagram illustrates the proposed major fragmentation pathways of protonated **Codeine N-oxide**.





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Caption: Predicted ESI-MS/MS fragmentation of **Codeine N-oxide**.

Experimental Protocol: LC-MS/MS Analysis of Codeine N-oxide

This protocol is adapted from established methods for the analysis of codeine and its metabolites and should be optimized for the specific instrumentation used.[2][3][4][5]

1. Sample Preparation (Solid-Phase Extraction - SPE)



- Conditioning: Condition a mixed-mode cation exchange SPE cartridge with 2 mL of methanol followed by 2 mL of deionized water.
- Sample Loading: Load 1 mL of the pre-treated sample (e.g., hydrolyzed urine, plasma) onto the SPE cartridge.
- Washing:
 - Wash the cartridge with 2 mL of deionized water.
 - Wash the cartridge with 2 mL of 0.1 M acetic acid.
 - Wash the cartridge with 2 mL of methanol.
- Drying: Dry the cartridge thoroughly under vacuum for 5-10 minutes.
- Elution: Elute the analyte with 2 mL of a freshly prepared solution of 5% ammonium hydroxide in methanol.
- Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 μL of the initial mobile phase.
- 2. Liquid Chromatography (LC)
- Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 μm) is recommended.
- Mobile Phase A: 0.1% formic acid in water.
- Mobile Phase B: 0.1% formic acid in acetonitrile.
- Gradient:
 - 0-1 min: 5% B
 - 1-8 min: Linear gradient from 5% to 95% B
 - 8-10 min: Hold at 95% B
 - 10.1-12 min: Return to 5% B and equilibrate.



• Flow Rate: 0.3 mL/min.

Injection Volume: 5 μL.

• Column Temperature: 40°C.

3. Mass Spectrometry (MS)

• Ionization: Electrospray Ionization (ESI), positive mode.

• Scan Mode: Multiple Reaction Monitoring (MRM).

• Ion Source Parameters:

Capillary Voltage: 3.5 kV

Source Temperature: 150°C

Desolvation Temperature: 350°C

Cone Gas Flow: 50 L/hr

Desolvation Gas Flow: 600 L/hr

MRM Transitions (Predicted):

Codeine N-oxide:

Precursor: 316.2

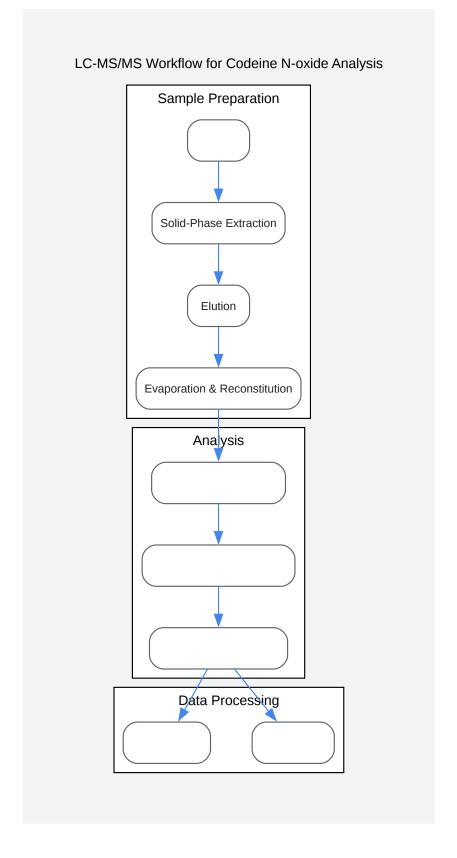
Product Ions for Quantification and Confirmation: 298.2, 300.2

Collision energies should be optimized for the specific instrument.

Experimental Workflow

The following diagram outlines the logical flow of the analytical protocol.





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Caption: Workflow for Codeine N-oxide analysis.



Conclusion

This application note provides a framework for the mass spectrometric analysis of **Codeine N-oxide**. The predicted fragmentation pattern and the detailed experimental protocol serve as a valuable resource for researchers in drug metabolism, pharmacokinetics, and forensic toxicology. Experimental verification of the proposed fragmentation pathways and optimization of the LC-MS/MS method are recommended for achieving the highest accuracy and sensitivity.

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